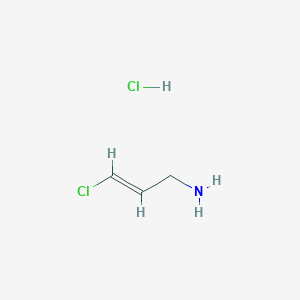

3-Chloroprop-2-en-1-amine hydrochloride

Beschreibung

Significance of Allylic Amines in Organic Synthesis and Pharmaceutical Building Blocks

Allylic amines are a pivotal class of organic compounds, widely recognized for their role as essential building blocks in the synthesis of a diverse array of chemical structures. nih.gov Their importance is underscored by their prevalence in numerous bioactive molecules and natural products. researchgate.netnih.gov The allylic functional group, characterized by a C=C double bond adjacent to a nitrogen-containing group, provides multiple sites for chemical modification, making these compounds highly versatile intermediates. researchgate.net

In organic synthesis, allylic amines are instrumental in the construction of heterocyclic compounds and other bioactive amines. nih.govnih.gov They participate in a variety of reactions, including hydroformylation, epoxidation, and dihydroxylation, which allow for the introduction of further functionality. nih.gov Modern synthetic methodologies, such as nickel-catalyzed multicomponent coupling reactions, have been developed to provide efficient and modular access to structurally complex allylic amines from simple, readily available starting materials like alkenes, aldehydes, and amides. nih.govresearchgate.netrsc.org

The significance of allylic amines extends prominently into the pharmaceutical industry, where they serve as key structural motifs in the development of therapeutic agents. researchgate.netnih.gov They are integral components in the synthesis of peptide isosteres, which are designed to mimic the structure and function of peptides while exhibiting improved stability and bioavailability. nih.govcapes.gov.bracs.orgnih.gov Furthermore, allylic amines are foundational to the creation of phosphatase inhibitors and other molecules with significant biological activity. nih.govcapes.gov.bracs.org The development of enzymatic methods for N-allylation further highlights the drive towards sustainable and environmentally friendly routes to these valuable pharmaceutical intermediates. nih.gov

| Application Area | Examples of Utility |

| Organic Synthesis | Precursors for heterocycles, versatile intermediates for functional group transformations. nih.govnih.gov |

| Pharmaceuticals | Core components of peptide isosteres, phosphatase inhibitors, and other bioactive molecules. nih.govresearchgate.netcapes.gov.bracs.orgnih.gov |

| Drug Discovery | The unsaturated moiety can be used to fine-tune the properties of drug candidates in structure-activity relationship (SAR) studies. researchgate.net |

Isomeric Considerations of 3-Chloroprop-2-en-1-amine (B13181914) Structures (E/Z Isomerism)

The presence of a carbon-carbon double bond in 3-chloroprop-2-en-1-amine gives rise to stereoisomerism, specifically E/Z isomerism. creative-chemistry.org.ukstudymind.co.uk This type of isomerism occurs due to the restricted rotation around the C=C double bond, leading to two possible spatial arrangements of the substituents attached to the double-bonded carbon atoms. studymind.co.uk The designation of an isomer as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

For 3-chloroprop-2-en-1-amine, the substituents on the double-bonded carbons are a hydrogen atom and a chlorine atom on one carbon, and a hydrogen atom and an aminomethyl group (-CH₂NH₂) on the other. According to the CIP rules, the priority of a substituent is determined by the atomic number of the atom directly attached to the double-bonded carbon. A higher atomic number corresponds to a higher priority. creative-chemistry.org.uk

In the case of 3-chloroprop-2-en-1-amine, on one carbon of the double bond, chlorine (atomic number 17) has a higher priority than hydrogen (atomic number 1). On the other carbon, the aminomethyl group (attached via a carbon atom, atomic number 6) has a higher priority than hydrogen.

The two isomers are therefore:

(E)-3-chloroprop-2-en-1-amine : The high-priority groups (chlorine and aminomethyl) are on opposite sides of the double bond. nih.gov

(Z)-3-chloroprop-2-en-1-amine : The high-priority groups (chlorine and aminomethyl) are on the same side of the double bond. nih.gov

The specific isomeric form of 3-chloroprop-2-en-1-amine can have a significant impact on its reactivity and its utility in stereospecific synthesis, as the spatial arrangement of the functional groups will dictate how the molecule interacts with other reagents.

| Isomer | IUPAC Name | Arrangement of High-Priority Groups |

| E Isomer | (E)-3-chloroprop-2-en-1-amine | Opposite sides of the double bond |

| Z Isomer | (Z)-3-chloroprop-2-en-1-amine | Same side of the double bond |

Contextualization within Halogenated Unsaturated Amine Chemistry

3-Chloroprop-2-en-1-amine hydrochloride belongs to the broader class of halogenated unsaturated amines. This class of compounds is characterized by the presence of at least one halogen atom and an amine functional group attached to a carbon framework containing a carbon-carbon double or triple bond. The interplay between the halogen, the unsaturation, and the amine group imparts a unique chemical reactivity to these molecules.

The chemistry of these compounds is influenced by several factors. The halogen atom can act as a leaving group in nucleophilic substitution reactions, though the reactivity of a vinyl halide is generally lower than that of an alkyl halide. The double bond can undergo electrophilic addition reactions, and its reactivity can be modulated by the electronic effects of the halogen and amine substituents. The amine group, being nucleophilic and basic, can participate in a wide range of reactions, including alkylation, acylation, and salt formation. libretexts.org

Research into the reactions of amines with unsaturated compounds bearing a halogen on an ethylenic carbon has been a subject of study for some time. rsc.orgrsc.org These investigations explore the reaction pathways and the influence of substituents on the outcome of the reaction. The synthesis of halogenated nitrogen-containing heterocycles, such as oxazolines, from unsaturated amides demonstrates the utility of these precursors in constructing complex molecular architectures. bohrium.com The reactivity of halogenated unsaturated systems is also explored in reactions with other nucleophiles, as seen in the study of reactions between amines and α-bromo-α,β-unsaturated ketones. acs.org

The presence of both a halogen and an amine in the same molecule, as in 3-chloroprop-2-en-1-amine, allows for the potential for intramolecular reactions to form cyclic structures, further expanding its synthetic utility. The hydrochloride salt form of the amine also plays a role in its reactivity, as the protonated ammonium (B1175870) group can influence the electronic properties of the molecule and may require deprotonation prior to certain reactions.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWQYYFUCZDP-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroprop 2 En 1 Amine Hydrochloride and Its Precursors

Direct Synthesis Approaches to 3-Chloroprop-2-en-1-amine (B13181914) Hydrochloride

Direct synthesis of 3-Chloroprop-2-en-1-amine hydrochloride primarily involves the reaction of suitable allylic halide precursors with an appropriate nitrogen source. The resulting amine is then treated with hydrochloric acid to form the stable salt.

Formation from Allylic Halide Precursors (e.g., 1,3-Dichloropropene (B49464) Isomers)

The principal precursor for the synthesis of 3-chloroprop-2-en-1-amine is 1,3-dichloropropene. wikipedia.org This compound is an organochlorine that exists as a mixture of geometric isomers, (E)-1,3-dichloropropene and (Z)-1,3-dichloropropene. wikipedia.org The synthesis proceeds via a nucleophilic allylic substitution reaction. In this process, the amine nucleophile attacks the sp³-hybridized carbon atom bearing a chlorine atom (the allylic position), leading to the displacement of the chloride leaving group. The vinylic chlorine atom (attached directly to the carbon-carbon double bond) is significantly less reactive towards nucleophilic substitution and remains intact under typical conditions. The reaction can be performed using either the pure (E) or (Z) isomer or a mixture, which will influence the stereochemistry of the resulting product mixture.

Amination Reactions Utilizing Ammonia (B1221849) or Primary Amines

The nitrogen source for the amination is crucial in defining the final product. To synthesize the primary amine, 3-chloroprop-2-en-1-amine, ammonia is used as the nucleophile. organic-chemistry.org Aqueous ammonia is often essential for such palladium-catalyzed allylic aminations to proceed effectively. organic-chemistry.org The reaction involves the direct substitution of the allylic chlorine atom on the 1,3-dichloropropene backbone by the amino group (-NH₂) from ammonia.

Alternatively, if a primary amine (R-NH₂) is used instead of ammonia, the product is a secondary amine, an N-substituted derivative of 3-chloroprop-2-en-1-amine. The general reactivity principle remains the same, with the primary amine acting as the nucleophile. In both cases, subsequent treatment with hydrochloric acid (HCl) protonates the basic nitrogen atom of the resulting allylamine (B125299) to yield the corresponding stable hydrochloride salt.

Indirect Synthetic Routes and Derivatization Strategies for Substituted 3-Chloroprop-2-en-1-amines

Beyond the direct synthesis of the parent compound, various strategies exist to create a diverse range of substituted 3-chloroprop-2-en-1-amines. These methods are vital for generating molecular libraries for applications such as pharmaceutical development.

Allylation of Various Amine Substrates with Chlorinated Propenes

A general and versatile strategy for creating derivatives is the allylation of a wide array of amine substrates using chlorinated propenes like 1,3-dichloropropene. This approach allows for the introduction of the 3-chloroprop-2-enyl moiety onto various nitrogen-containing scaffolds. The scope of amine substrates can include primary and secondary aliphatic and aromatic amines, as well as more complex, sterically hindered amines. organic-chemistry.org Palladium-catalyzed allylic amination is a particularly powerful method in this context, as it is often tolerant of numerous functional groups and can be effective with a broad range of amine nucleophiles. organic-chemistry.org

Table 1: Conceptual Overview of Allylation Reactions

| Precursor | Amine Substrate (Nucleophile) | Expected Product Class |

| 1,3-Dichloropropene | Ammonia (NH₃) | Primary Amine (3-Chloroprop-2-en-1-amine) |

| 1,3-Dichloropropene | Primary Amine (R-NH₂) | Secondary Amine (N-R-3-Chloroprop-2-en-1-amine) |

| 1,3-Dichloropropene | Secondary Amine (R₂-NH) | Tertiary Amine (N,N-R₂-3-Chloroprop-2-en-1-amine) |

| Allyl Chloride | Tertiary Amine (R₃-N) | Quaternary Ammonium (B1175870) Salt |

Regioselective and Stereoselective Synthetic Pathways

Control over regioselectivity and stereoselectivity is a key challenge in the synthesis of complex allylic amines.

Regioselectivity: In reactions involving unsymmetrical allyl systems, the position of the nucleophilic attack must be controlled. In the case of 1,3-dichloropropene, the nucleophilic attack strongly favors the allylic carbon over the vinylic carbon. For more complex substrates, palladium catalysis is a common tool to direct regioselectivity. The outcome is often governed by the formation of a π-allyl palladium intermediate, with the subsequent nucleophilic attack influenced by the ligands on the palladium catalyst and the electronic and steric properties of the substrate. nih.govresearchgate.net

Stereoselectivity: The geometry of the double bond ((E) or (Z) configuration) in the final product is another critical aspect. The stereochemistry of the starting 1,3-dichloropropene isomer can directly influence the product's stereochemistry. wikipedia.org Certain catalytic systems, particularly those involving transition metals like palladium, can provide high levels of stereocontrol, allowing for the selective synthesis of either the (E) or (Z) isomer of the desired substituted 3-chloroprop-2-en-1-amine. organic-chemistry.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency, yield, and purity of the synthesis of 3-chloroprop-2-en-1-amine and its derivatives are highly dependent on the reaction conditions and the solvent system employed. Optimization of these parameters is a critical step in developing a robust synthetic protocol.

Key parameters for optimization include temperature, reaction time, choice of base (if required), and the stoichiometry of the reactants. For instance, using an excess of the amine nucleophile can help to minimize the formation of undesired side products from over-alkylation.

The choice of solvent has a profound impact on reaction kinetics and outcomes. While many amination reactions have traditionally been conducted in chlorinated solvents such as dichloromethane (B109758) or polar aprotic solvents like N,N-dimethylformamide (DMF), there is a trend towards using more environmentally benign solvents like ethyl acetate (B1210297). acsgcipr.orgrsc.org The polarity of the solvent is a critical factor; more polar solvents can stabilize charged transition states, potentially increasing the reaction rate. preprints.org However, protic solvents like alcohols can sometimes compete with the amine as a nucleophile, leading to side products. preprints.org Therefore, the selection of an appropriate aprotic or protic solvent system is determined on a case-by-case basis to maximize the yield of the desired amination product. rsc.orgpreprints.org

Table 2: General Influence of Solvent Type on Amination Reactions

| Solvent Class | Examples | General Effect on Reaction |

| Aprotic, Nonpolar | Toluene, Hexane | Slower reaction rates; may be used for specific catalytic systems. |

| Aprotic, Polar | DMF, Acetonitrile (B52724), Ethyl Acetate | Generally accelerate reactions by stabilizing polar intermediates/transition states. rsc.org |

| Protic | Water, Ethanol, 2-Propanol | Can act as H-bond donors, potentially stabilizing transition states. May lead to solvolysis side-products. preprints.org |

| Chlorinated | Dichloromethane, 1,2-Dichloroethane | Common solvents for these reactions, but have environmental and safety concerns. acsgcipr.org |

Purification Techniques for Allylic Amine Hydrochlorides

The purification of allylic amine hydrochlorides is crucial for removing impurities from the synthesis, which can include unreacted starting materials, byproducts like secondary and tertiary amines, and inorganic salts. Common techniques include recrystallization, precipitation, and chromatography.

Recrystallization and Precipitation

Recrystallization is a standard method for purifying solid amine hydrochlorides. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at cooler temperatures. For amines that are difficult to crystallize as free bases, conversion to their hydrochloride salt often facilitates the formation of well-defined crystals. rochester.edu The process can involve dissolving the crude hydrochloride salt in a suitable solvent, such as an alcohol or an alcohol-water mixture, heating to ensure complete dissolution, and then allowing the solution to cool slowly to form purified crystals.

A related technique is precipitation. This involves dissolving the crude amine in a solvent in which its hydrochloride salt is insoluble. Gaseous hydrogen chloride or a solution of HCl in a non-polar solvent (like diethyl ether) can then be introduced, causing the purified amine hydrochloride to precipitate out of the solution. researchgate.net A specific procedure for purifying a fatty amine involved dissolving the crude amine in ethyl ether, adding concentrated hydrochloric acid, and then adding this mixture to acetonitrile to precipitate the amine hydrochloride as a white solid. acs.org This solid was then filtered and washed. acs.org The free amine can be regenerated by treating the purified salt with a base, such as sodium hydroxide (B78521) solution. acs.org

Vaporization or sublimation is another method that has been used for purifying amine hydrohalides. This process involves heating the impure salt in the presence of an excess of the corresponding gaseous hydrogen halide (e.g., HCl gas for a hydrochloride salt) to prevent decomposition. google.com The purified salt is then collected by condensation in a cooler zone. google.com

| Technique | General Procedure | Key Considerations | Example Application |

| Recrystallization | Dissolve crude salt in a minimum of hot solvent, cool to crystallize, filter, and wash. | Solvent selection is paramount. Mixtures of solvents (e.g., ethanol/water) can be effective. | Purifying various amine salts. rochester.edu |

| Precipitation | Dissolve free amine in a solvent (e.g., ether), add HCl (gas or solution) to precipitate the hydrochloride salt. | The solvent must be chosen so that the free amine is soluble but the hydrochloride salt is not. | Formation of hydrochloride salts from N-Boc allylic amines. organic-chemistry.org |

| Precipitation (from miscible non-solvent) | Dissolve amine hydrochloride in one solvent, then add a second miscible solvent in which the salt is insoluble. | The two solvents must be miscible. This induces rapid precipitation. | Purification of oleylamine (B85491) hydrochloride using an ether/acetonitrile system. acs.org |

| Vaporization/Sublimation | Heat the impure hydrochloride salt in an atmosphere of excess HCl gas. | Prevents decomposition of the amine salt at elevated temperatures. | Purification of aniline (B41778) hydrochloride. google.com |

Chromatographic Methods

When dealing with complex mixtures or impurities with similar solubility, chromatography is often the preferred purification method. However, purifying basic amines on standard silica (B1680970) gel can be problematic due to strong acid-base interactions between the amine and the acidic silanol (B1196071) groups on the silica surface. biotage.combiotage.com This can lead to poor separation, tailing peaks, and potential degradation of the compound.

Several strategies can overcome these challenges:

Mobile Phase Modification : Adding a small amount of a competing base, such as triethylamine (B128534) or ammonium hydroxide, to the mobile phase (e.g., dichloromethane/methanol) can neutralize the acidic sites on the silica, allowing the desired amine to elute more effectively. biotage.com

Amine-Functionalized Silica : Using a stationary phase where the silica has been chemically modified with amine groups (an amine column) provides a less acidic surface. biotage.com This often results in better peak shape and separation for basic compounds without needing to add a modifier to the mobile phase. biotage.com

Reversed-Phase Chromatography : This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). teledyneisco.com For basic amines, purification is often most effective when the mobile phase pH is alkaline. At a higher pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention and separation on the reversed-phase column. biotage.com

Chemical Reactivity and Transformation Mechanisms of 3 Chloroprop 2 En 1 Amine Hydrochloride

Nucleophilic Substitution Reactions Involving the Allylic Chlorine Atom

The chlorine atom in 3-Chloroprop-2-en-1-amine (B13181914) hydrochloride is positioned on a carbon adjacent to a double bond, classifying it as an allylic chloride. This structural feature significantly enhances its reactivity towards nucleophilic substitution compared to a simple alkyl chloride. The increased reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond.

Nucleophilic attack can proceed via two primary mechanisms: direct substitution (SN2) or substitution with allylic rearrangement (SN2'). In the SN2 pathway, the nucleophile directly displaces the chloride from the α-carbon. In the SN2' pathway, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the chloride ion. The regioselectivity of the reaction is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance at the two electrophilic centers. For instance, the use of 3-chloroprop-2-en-1-amine in the synthesis of more complex molecules often involves the displacement of the allylic chloride by a nucleophile, highlighting its utility as a synthetic intermediate.

Reactions at the Primary Amine Functionality

The primary amine group in 3-Chloroprop-2-en-1-amine hydrochloride is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and acid-base reactions.

The lone pair of electrons on the nitrogen atom of the free base form of 3-chloroprop-2-en-1-amine allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of a base to deprotonate the ammonium (B1175870) salt, the resulting free amine can react with alkyl halides or other alkylating agents to form secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of N,N-bis-(3-chloroallyl)amine, for example, involves the alkylation of an amine with a 3-chloroallyl source.

N-Acylation: The primary amine reacts with acyl chlorides, anhydrides, or esters to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting N-(3-chloroprop-2-enyl) amides are stable compounds with applications in various fields of organic synthesis.

The table below summarizes these reactions:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | N-substituted Amide |

As a hydrochloride salt, 3-Chloroprop-2-en-1-amine exists in equilibrium with its free base form in solution. The position of this equilibrium is dependent on the pH of the medium.

R-NH3+Cl- ⇌ R-NH2 + H+ + Cl-

In acidic conditions, the equilibrium lies towards the protonated ammonium salt, which deactivates the nucleophilicity of the amine. To carry out reactions where the amine acts as a nucleophile, a base is typically added to shift the equilibrium towards the free amine. This acid-base chemistry is fundamental to controlling the reactivity of the molecule and is often a critical consideration in designing synthetic procedures.

Olefinic Reactivity: Electrophilic and Radical Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 3-Chloroprop-2-en-1-amine hydrochloride is susceptible to both electrophilic and radical addition reactions.

Electrophilic Addition: The double bond can be attacked by electrophiles such as halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl). The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. However, the presence of the electron-withdrawing chloro and amino groups can influence the electron density of the double bond and affect the outcome of the reaction.

Radical Addition: In the presence of a radical initiator (e.g., peroxides), radical addition to the double bond can occur. A classic example is the anti-Markovnikov addition of HBr, which proceeds via a radical chain mechanism.

The table below outlines the expected products for these addition reactions:

| Reaction Type | Reagent | Expected Product (Regiochemistry) |

| Electrophilic Addition | HBr | Markovnikov addition |

| Radical Addition | HBr, Peroxides | Anti-Markovnikov addition |

Transition Metal-Catalyzed Cross-Coupling Reactions

The allylic chloride moiety of 3-Chloroprop-2-en-1-amine hydrochloride makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to traditional palladium- or nickel-catalyzed methods. The reaction of 3-chloroprop-2-en-1-amine derivatives with organometallic reagents, such as Grignard reagents (R-MgX), in the presence of an iron catalyst can lead to the formation of substituted allylamines.

These reactions can often be performed with high stereoselectivity, allowing for the controlled synthesis of specific isomers of the product. The mechanism typically involves the formation of a low-valent iron species that undergoes oxidative addition to the carbon-chlorine bond, followed by transmetalation with the Grignard reagent and reductive elimination to afford the coupled product and regenerate the iron catalyst. This methodology provides a powerful tool for the construction of complex allylamine (B125299) scaffolds from readily available starting materials.

Exploration of Other Metal-Mediated Transformations (e.g., Heck Arylation)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful tool for carbon-carbon bond formation. organic-chemistry.org While direct Heck arylation of 3-chloroprop-2-en-1-amine hydrochloride presents challenges due to the free amine's potential to coordinate with and deactivate the palladium catalyst, studies on related unprotected allylamines have demonstrated the feasibility of such transformations under specific conditions. rsc.org

For the selective monoarylation of free allylamines with aryl iodides, a palladium acetate (B1210297) catalyst is often employed in the presence of an additive like silver acetate and an acid such as trifluoroacetic acid (TFA). rsc.org The reaction typically proceeds at elevated temperatures. The use of carbon dioxide has also been reported to serve as an in situ protecting group for the amine, facilitating the reaction. rsc.org These conditions aim to achieve a γ-selective Mizoroki-Heck coupling. rsc.org

The general mechanism for the Heck reaction involves an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the arylated alkene and regenerate the catalyst. organic-chemistry.org

Table 1: Representative Conditions for Heck Arylation of Free Allylamines

| Catalyst | Additive | Solvent/Acid | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | AgOAc | TFA | 50 °C | Selective monoarylation of primary, secondary, and tertiary allylamines with aryl iodides. | rsc.org |

| Pd(OAc)₂ | AgOAc | AcOH | 70 °C | Alternative acidic medium for the monoarylation reaction. | rsc.org |

| Pd(OAc)₂ | Benzoquinone, MgSO₄, TEMPO | NMP | 65-70 °C | Utilizes mono-protected amino acid (MPAA) ligands for selective cis-arylation via C-H activation. | chemrxiv.org |

Stereochemical Control in Allylic Transformations

Controlling the stereochemistry in allylic substitution reactions is a significant area of synthetic organic chemistry. For substrates like 3-chloroprop-2-en-1-amine, where a chiral center can be generated, the use of chiral catalysts is paramount for achieving enantioselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

The mechanism of palladium-catalyzed AAA typically involves the formation of a η³-allyl palladium intermediate. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate, which is controlled by the chiral ligand coordinated to the palladium center. mdpi.com A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in asymmetric allylic alkylation reactions. mdpi.com

While specific examples detailing the stereochemical control in allylic transformations of 3-chloroprop-2-en-1-amine hydrochloride are not extensively documented in the readily available literature, the principles of asymmetric catalysis in related systems provide a framework for how such control could be achieved. The synthesis of chiral allylic amines from prochiral starting materials often employs catalysts derived from transition metals like palladium, rhodium, or iridium, in combination with chiral ligands. organic-chemistry.orgresearchgate.net

Table 2: Chiral Ligands for Asymmetric Allylic Alkylation

| Ligand Type | Metal | Key Application | Reference |

|---|---|---|---|

| Chiral Diphosphine Ligands (e.g., Trost Ligands) | Palladium | Asymmetric allylic alkylation reactions. | mdpi.com |

| Chiral Phosphoramidite Ligands | Iridium | Enantio-, diastereo-, and regioselective allylic alkylation. | nih.gov |

| Chiral Bis(oxazoline)alkynylphosphine Ligands | Rhodium | Highly regio- and enantioselective allylic amination. | organic-chemistry.org |

Rearrangement Reactions and Isomerization Pathways

3-Chloroprop-2-en-1-amine hydrochloride can exist as both (E) and (Z) isomers due to the restricted rotation around the carbon-carbon double bond. The interconversion between these isomers, or E/Z isomerization, can be influenced by factors such as heat, light, or the presence of a catalyst. The mechanism of such isomerization often involves a temporary disruption of the pi-system of the double bond, allowing for rotation, followed by its reformation.

In addition to geometric isomerization, allylic systems can undergo rearrangement reactions where the double bond shifts its position. For instance, an allylic amine could potentially undergo a nih.govnih.gov-sigmatropic rearrangement, such as the aza-Claisen rearrangement, particularly if the nitrogen atom is appropriately substituted. organic-chemistry.org

Furthermore, the heterocyclization of related bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine (B178648) hydrate-alkali medium has been reported to involve a 1,2-migration of the sulfur atom along the chloroalkenyl fragment, leading to the formation of thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.com While this is not a direct rearrangement of 3-chloroprop-2-en-1-amine itself, it highlights the potential for complex rearrangement pathways in similarly structured molecules under specific reaction conditions.

The study of E/Z isomerization in related systems, such as C-methoxycarbonyl-N-aryl chlorohydrazones, has shown that the process can have high activation barriers at room temperature, indicating that the isomers can be relatively stable under ambient conditions. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "3-Chloroprop-2-en-1-amine hydrochloride," providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of "3-Chloroprop-2-en-1-amine hydrochloride" in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals corresponding to the different sets of non-equivalent protons. The presence of the double bond and the chlorine atom significantly influences the chemical shifts of the vinylic and allylic protons.

The expected signals would be:

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this signal would likely appear at a higher chemical shift compared to the free amine due to the electron-withdrawing effect of the positive charge.

Allylic Protons (-CH₂-N): A doublet, shifted downfield due to the deshielding effect of the adjacent positively charged nitrogen atom.

Vinylic Protons (=CH-CH₂ and =CH-Cl): Two distinct signals, likely appearing as a doublet of triplets for the proton adjacent to the CH₂ group and a doublet for the proton adjacent to the chlorine atom. The coupling between these two vinylic protons would result in a characteristic splitting pattern. The cis or trans configuration of the double bond would influence the magnitude of the coupling constant between the vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Chloroprop-2-en-1-amine (B13181914) hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -NH₃⁺ | Variable (e.g., 8.0-9.0) | Broad Singlet | - |

| =CH-Cl | ~6.3 | Doublet | ~13 (trans) or ~7 (cis) |

| =CH-CH₂ | ~6.1 | Doublet of Triplets | ~13 (trans) or ~7 (cis), ~6 |

| -CH₂-N | ~3.8 | Doublet | ~6 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "3-Chloroprop-2-en-1-amine hydrochloride," three distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and quaternary carbons.

DEPT-135: Would show the CH₂ carbon as a negative signal and the CH carbons as positive signals.

DEPT-90: Would only show the CH carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloroprop-2-en-1-amine hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| -CH₂-N | ~45 | Negative | No Signal |

| =CH-CH₂ | ~125 | Positive | Positive |

| =CH-Cl | ~130 | Positive | Positive |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For "3-Chloroprop-2-en-1-amine hydrochloride," cross-peaks would be observed between the allylic protons (-CH₂-N) and the adjacent vinylic proton (=CH-CH₂), and between the two vinylic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For the trans isomer, a stronger NOESY correlation would be expected between the allylic protons and the vinylic proton on the same side of the double bond.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the allylic protons would show a correlation to both vinylic carbons, and the vinylic protons would show correlations to the allylic carbon.

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "3-Chloroprop-2-en-1-amine hydrochloride," the molecular ion peak corresponding to the free amine (C₃H₆ClN) would be observed, as the hydrochloride salt would typically dissociate in the ion source. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Major Fragments in the Mass Spectrum of 3-Chloroprop-2-en-1-amine

| m/z | Fragment |

| 91/93 | [C₃H₆ClN]⁺ (Molecular Ion) |

| 56 | [C₃H₆N]⁺ (Loss of Cl) |

| 30 | [CH₂NH₂]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "3-Chloroprop-2-en-1-amine hydrochloride" would display characteristic absorption bands for the amine, alkene, and carbon-chlorine bonds.

Table 4: Characteristic IR Absorption Bands for 3-Chloroprop-2-en-1-amine hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200-2800 | Broad, strong absorption due to the -NH₃⁺ group. |

| C-H Stretch (Alkene) | 3100-3000 | Medium absorption for the =C-H bonds. |

| C-H Stretch (Alkane) | 3000-2850 | Medium to weak absorption for the -CH₂- group. |

| C=C Stretch (Alkene) | 1680-1620 | Medium absorption. |

| N-H Bend (Ammonium) | 1600-1500 | Medium to strong absorption. |

| C-Cl Stretch | 850-550 | Strong absorption. |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For a polar and reactive compound like 3-Chloroprop-2-en-1-amine hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography is a cornerstone for the purity determination and quantitative analysis of non-volatile or thermally labile compounds. Given that 3-Chloroprop-2-en-1-amine hydrochloride is a salt, HPLC is an ideal method for its analysis in aqueous solutions. However, small, polar, aliphatic amines like the parent amine of the title compound often lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging. thermofisher.com To overcome this, pre-column derivatization is a common strategy. thermofisher.comresearchgate.netgoogle.com

A typical approach involves reacting the primary amine group with a derivatizing agent that imparts a strongly UV-absorbent or fluorescent tag to the molecule. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for this purpose, reacting under mild conditions to form stable derivatives. thermofisher.comnih.gov

The resulting derivative can then be separated using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed, which separates compounds based on their hydrophobicity. nih.govthermofisher.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for the effective separation of the derivatized analyte from impurities and excess reagent. nih.gov

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration. The peak area of the derivatized analyte in the sample is then compared against this curve to determine its concentration. Method validation would typically demonstrate good linearity, accuracy, and precision.

Table 1: Illustrative HPLC Method for Quantitative Analysis of Derivatized 3-Chloroprop-2-en-1-amine

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate (B1210297) in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

Note: This table represents a hypothetical, yet typical, set of starting conditions for method development. Actual parameters would require optimization.

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. restek.com While the hydrochloride salt itself is non-volatile, the free amine, 3-chloroprop-2-en-1-amine, can be analyzed by GC, as can other volatile impurities or reaction byproducts. The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system. restek.comchromatographyonline.comamericanlaboratory.com

To address these challenges, specialized capillary columns with base-deactivated surfaces and polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG) modified to be base-compatible, are employed. restek.comamericanlaboratory.comresearchgate.net These columns minimize analyte-surface interactions, resulting in sharper, more symmetrical peaks. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range for organic compounds. chromatographyonline.comresearchgate.net

For trace analysis or analysis in complex matrices, Headspace GC (HS-GC) coupled with Mass Spectrometry (MS) is a powerful alternative. researchgate.netnih.govchromtech.dersc.org In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This minimizes the introduction of non-volatile matrix components, protecting the instrument and improving sensitivity. chromtech.degcms.cz MS detection provides definitive identification of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Representative GC Conditions for Volatile Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Base-deactivated PEG (e.g., Rtx-Volatile Amine), 30 m x 0.32 mm x 5.0 µm |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 260 °C |

| Injection Mode | Split (20:1) or Headspace |

Note: This table provides typical parameters that would serve as a starting point for the analysis of the free amine or related volatile products.

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Analysis

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is used. americanpharmaceuticalreview.com The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an essential tool for identifying the compound, detecting polymorphism (the existence of multiple crystal forms), and assessing purity. researchgate.net

The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is generated by the constructive interference of X-rays scattered by the planes of atoms in the crystal lattice. The positions and intensities of the diffraction peaks are determined by the unit cell parameters (the dimensions of the repeating crystal lattice unit) and the arrangement of atoms within that unit cell.

Table 3: Hypothetical Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.5 | 5.71 | 45 |

| 18.2 | 4.87 | 100 |

| 22.8 | 3.89 | 60 |

| 25.1 | 3.54 | 85 |

| 28.9 | 3.09 | 30 |

| 31.2 | 2.86 | 55 |

Note: This data is illustrative and represents a plausible PXRD pattern for a small organic hydrochloride salt. The d-spacing is calculated from the Bragg equation (nλ = 2d sinθ).

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The bifunctional nature of 3-chloroprop-2-en-1-amine (B13181914) hydrochloride, possessing both an amine and a reactive chloro-alkenyl group, establishes it as a significant building block in synthetic organic chemistry. These reactive sites allow for sequential or one-pot reactions to construct more complex molecular architectures.

Notably, derivatives of this compound, such as bis(2-chloroprop-2-en-1-yl)sulfide, have been utilized in heterocyclization reactions. mdpi.com Research has shown that such precursors can undergo cyclization in a hydrazine (B178648) hydrate-alkali medium to yield thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.com This transformation highlights the potential of the chloropropenyl moiety to participate in the formation of heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and dyes. The reactions open expedient pathways to synthesize various, often otherwise hard-to-access, thiophene and pyrrole compounds, starting from reagents like 2,3-dichloropropene. mdpi.com

Precursor in the Stereoselective Synthesis of Biologically Active Compounds (e.g., Naftifine, Cinnarizine)

Allylamines are a critical class of compounds in medicinal chemistry, forming the structural backbone of several key therapeutic agents.

Naftifine: This topical antifungal agent is a prominent example of a synthetic allylamine (B125299). nbinno.com Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. rsc.org While various synthetic routes to Naftifine exist, they often involve the coupling of a cinnamyl moiety with N-methyl-1-naphthalenemethanamine. The synthesis underscores the importance of allylamine derivatives as key precursors. Although direct use of 3-chloroprop-2-en-1-amine hydrochloride is not the most cited route, its structural elements are fundamentally related to the allylamine pharmacophore essential for antifungal activity.

Cinnarizine: This antihistamine and calcium channel blocker, used to treat vertigo and motion sickness, is another biologically active compound containing an allylamine-related structure. The synthesis of Cinnarizine typically involves the N-alkylation of piperazine (B1678402) with cinnamyl chloride and diphenylmethyl chloride. The cinnamyl group is a critical component, and intermediates related to 3-chloroprop-2-en-1-amine serve as the source for this part of the molecule.

Integration into Polymer and Resin Synthesis for Advanced Materials

3-Chloroprop-2-en-1-amine hydrochloride is the monomer precursor to Poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte with significant applications in materials science. wikipedia.orgchemicalbook.com The polymerization proceeds via the reactive allyl double bond, creating a linear polymer with pending primary amine groups along the chain. wikipedia.org

PAH is highly soluble in water and is widely used to create multilayered thin films through the layer-by-layer (LbL) deposition technique. wikipedia.orgcpolymerchem.com In this process, a charged substrate is alternately dipped in solutions of PAH and an anionic polyelectrolyte (like poly(sodium styrene (B11656) sulfonate)), forming a stable, nanometer-thick film held together by electrostatic interactions. wikipedia.orgcpolymerchem.com These films are used for surface modification and in the creation of antireflective coatings. google.com

Beyond films, PAH is used in medicine and for creating modified resins. nih.gov It is a component in biomedical applications such as cell encapsulation, where the polyelectrolyte layers form a protective barrier around cells. cpolymerchem.comgoogle.com Furthermore, cross-linked polyallylamine polymers, known as Sevelamer, are used as phosphate-binding drugs. polysciences.com The high density of amine groups on the polymer backbone provides numerous sites for cross-linking and further chemical modification, allowing for the tailoring of the material's physical and chemical properties. researchgate.net

| Property | Description | Significance |

|---|---|---|

| CAS Number | 71550-12-4 | Unique identifier for the polymer. nih.gov |

| Form | Clear to light yellow viscous liquid. nih.gov | Indicates typical physical state for applications. nih.gov |

| Solubility | Easily dissolved in water. nih.gov | Crucial for aqueous processing and LbL deposition. wikipedia.org |

| Charge | Strongly cationic polyelectrolyte. nih.gov | Enables electrostatic interactions for film formation and flocculation. wikipedia.org |

| Primary Use | Medicine, modified resins, flocculants, coatings. google.comnih.govethz.ch | Highlights its versatility in different industries. |

Design and Fabrication of Novel Functional Materials through Amine Functionalization (e.g., Adsorbents)

The primary amine group in 3-chloroprop-2-en-1-amine hydrochloride and its resulting polymer (PAH) is a key functional handle for grafting the molecule onto various surfaces. This process of "amine functionalization" is a powerful strategy for creating novel materials with tailored properties, particularly for environmental applications like adsorption.

Inorganic materials such as zeolites, cellulose, and bentonite (B74815) can be chemically modified with amine-containing molecules. epfl.chresearchgate.net This surface modification introduces positively charged or reactive amine sites onto the material. These sites can then effectively bind and remove pollutants from water, such as anionic dyes or heavy metal ions, through electrostatic attraction or chelation. For example, bentonite modified with polyallylamine has been shown to be a highly effective, low-cost adsorbent for the dye Amido Black 10B, with a maximum adsorption capacity of 144.08 mg/g. epfl.ch Similarly, amine-functionalized adsorbents have been developed for capturing carbon dioxide directly from the air. researchgate.netgoogle.com The amine groups react reversibly with CO₂, allowing it to be captured and later released under different conditions. This amine-grafting strategy leverages the inherent reactivity of the amine group to impart new functionalities to otherwise inert substrates.

Theoretical and Computational Studies on 3 Chloroprop 2 En 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetic Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could provide fundamental insights into the electronic structure of 3-chloroprop-2-en-1-amine (B13181914) hydrochloride. Such studies would allow for the determination of key electronic properties, including molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps. This information is crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |

| Dipole Moment | - | Provides insight into the molecule's polarity and solubility. |

| Atomic Charges | - | Reveals the distribution of electron density across the molecule. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that could be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the propene chain and the rotational freedom around the C-C single bonds suggest that 3-chloroprop-2-en-1-amine hydrochloride can adopt multiple conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations in various solvents could shed light on the intermolecular interactions, such as hydrogen bonding between the aminium group and solvent molecules, which govern its solution-phase behavior.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For 3-chloroprop-2-en-1-amine hydrochloride, theoretical studies could investigate various reaction pathways, such as nucleophilic substitution at the allylic carbon or addition reactions across the double bond. By calculating the activation energies and geometries of transition states, computational chemistry can predict the most likely reaction products and provide a detailed, step-by-step understanding of the reaction mechanism.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental spectra, can serve as a powerful tool for structural confirmation. For 3-chloroprop-2-en-1-amine hydrochloride, predicted 1H and 13C NMR spectra could aid in the interpretation of experimental data and confirm the connectivity and stereochemistry of the molecule. Similarly, calculated vibrational frequencies could help in assigning the peaks in an experimental IR spectrum.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | - | - |

| 13C NMR (ppm) | - | - |

| IR Frequencies (cm-1) | - | - |

Note: This table illustrates how predicted spectroscopic data could be compared with experimental results. Currently, no such published data is available for this specific compound.

Structure-Reactivity Relationship (SRR) Studies via Computational Modeling

By systematically modifying the structure of 3-chloroprop-2-en-1-amine hydrochloride in silico (e.g., by changing the halogen or introducing substituents on the carbon backbone), computational modeling can be used to establish structure-reactivity relationships (SRRs). These studies can reveal how changes in molecular structure affect reactivity, providing valuable guidance for the design of new molecules with desired chemical properties. For instance, SRR studies could explore how the position of the chlorine atom influences the rate of a particular reaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloroprop-2-en-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, allylamine derivatives can undergo chlorination using reagents like thionyl chloride (SOCl₂) or HCl gas under controlled anhydrous conditions. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Reaction parameters such as temperature (0–5°C for exothermic chlorination) and stoichiometric ratios (e.g., 1:1.2 amine:HCl) are critical to minimize side products like over-chlorinated derivatives . Purification via recrystallization (e.g., using ethanol/ether mixtures) enhances purity to >95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-chloroprop-2-en-1-amine hydrochloride?

- Methodological Answer :

- NMR : ¹H NMR (D₂O) identifies the allylic proton environment (δ 5.8–6.2 ppm for vinyl protons) and the amine proton integration. ¹³C NMR confirms the chlorinated carbon (δ 45–50 ppm) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl stretch) are diagnostic .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm are used to assess purity, with mobile phases like 0.1% TFA in acetonitrile/water .

Q. What safety protocols are essential when handling 3-chloroprop-2-en-1-amine hydrochloride in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of 3-chloroprop-2-en-1-amine hydrochloride?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while nonpolar solvents may promote elimination.

- Temperature Control : Lower temperatures (0–10°C) suppress elimination by reducing kinetic energy .

- Catalysts : Lewis acids like ZnCl₂ can stabilize transition states for substitution . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to optimize conditions .

Q. What strategies resolve discrepancies in reported NMR data for 3-chloroprop-2-en-1-amine hydrochloride across different solvents?

- Methodological Answer :

- Solvent Referencing : Use deuterated solvents consistently (e.g., D₂O for protonated salts) and calibrate chemical shifts to residual solvent peaks .

- pH Adjustment : Amine protonation in acidic D₂O (pH <2) shifts NH signals downfield, while neutral DMSO-d₆ may show broad peaks due to exchange .

- 2D NMR : HSQC and COSY experiments clarify coupling patterns in ambiguous regions .

Q. How does the hydrochloride salt form impact the compound’s stability under varying storage conditions?

- Methodological Answer :

- Hygroscopicity : The salt is hygroscopic; store in desiccators with silica gel to prevent hydrolysis .

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Long-term stability studies (25°C/60% RH) over 12 months indicate <5% degradation when sealed under nitrogen .

- Light Sensitivity : UV-visible spectroscopy confirms photostability in amber glass vials .

Q. What computational methods predict the reactivity of 3-chloroprop-2-en-1-amine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 vs. SN1 mechanisms. Basis sets like B3LYP/6-31G* provide reliable geometries .

- Molecular Dynamics : Simulate solvation effects in water/methanol mixtures to predict kinetic outcomes .

- QSPR Models : Corrate experimental rate constants with descriptors like electrophilicity index .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the optimal HCl stoichiometry for salt formation?

- Methodological Answer :

- Titration : Perform potentiometric titration (0.1M NaOH) to determine exact HCl equivalence .

- PXRD : Compare diffraction patterns of salts prepared at 1:1 vs. 1:1.2 ratios to identify polymorphic differences .

- Yield-Purity Trade-off : Excess HCl may improve yield but reduce purity due to byproduct formation; balance via DoE (Design of Experiments) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.